molecular formula C9H8N2O B8656247 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one

2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B8656247
M. Wt: 160.17 g/mol
InChI Key: YDQPTVNJPCWFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of the above synthetic routes. The choice of solvents, reaction conditions, and the sequence of reagent addition are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and halides.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of pharmacologically active molecules and for studying enzyme interactions .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-oxo-1,5,6,7-tetrahydroindole-2-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h4,11H,1-3H2

InChI Key

YDQPTVNJPCWFCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(N2)C#N)C(=O)C1

Origin of Product

United States

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